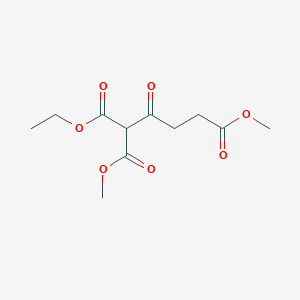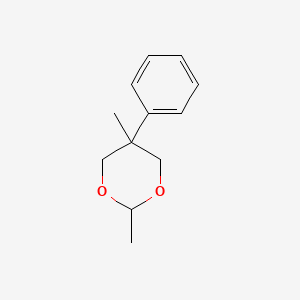
4-(Triethylgermyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Triethylgermyl)phenol is an organogermanium compound where a triethylgermyl group is attached to the para position of a phenol ring
Vorbereitungsmethoden
The synthesis of 4-(Triethylgermyl)phenol typically involves the reaction of triethylgermanium chloride with phenol under basic conditions. The reaction can be represented as follows:
C6H5OH+Et3GeCl→C6H4(GeEt3)OH+HCl
In this reaction, phenol reacts with triethylgermanium chloride in the presence of a base such as sodium hydroxide to form this compound and hydrochloric acid as a byproduct. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(Triethylgermyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound can yield 2-bromo-4-(Triethylgermyl)phenol and 6-bromo-4-(Triethylgermyl)phenol.
Wissenschaftliche Forschungsanwendungen
4-(Triethylgermyl)phenol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity is of interest, particularly in the study of its effects on cellular processes and its potential use as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in mitigating oxidative stress-related diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(Triethylgermyl)phenol involves its interaction with molecular targets such as enzymes and cellular receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the triethylgermyl group can influence the compound’s overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
4-(Triethylgermyl)phenol can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the triethylgermyl group, has different reactivity and applications.
4-(Trimethylsilyl)phenol: A similar compound where a trimethylsilyl group replaces the triethylgermyl group, leading to differences in chemical properties and reactivity.
4-(Triethylstannyl)phenol: Another analogous compound with a triethylstannyl group, which can be compared to understand the influence of different group 14 elements on the phenol’s properties.
The uniqueness of this compound lies in the presence of the triethylgermyl group, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
5627-33-8 |
|---|---|
Molekularformel |
C12H20GeO |
Molekulargewicht |
252.92 g/mol |
IUPAC-Name |
4-triethylgermylphenol |
InChI |
InChI=1S/C12H20GeO/c1-4-13(5-2,6-3)11-7-9-12(14)10-8-11/h7-10,14H,4-6H2,1-3H3 |
InChI-Schlüssel |
ONTCXRJMLWQPBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)

![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
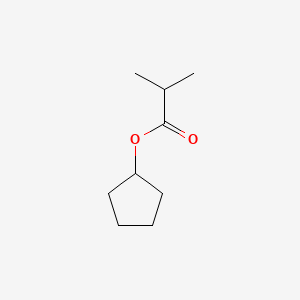
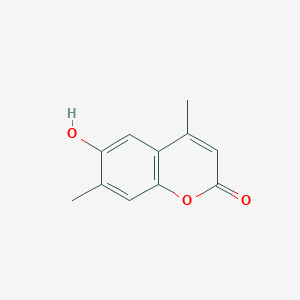
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
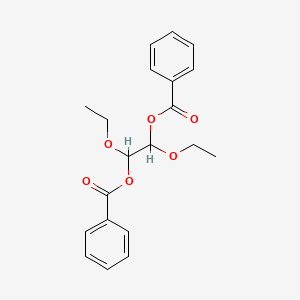

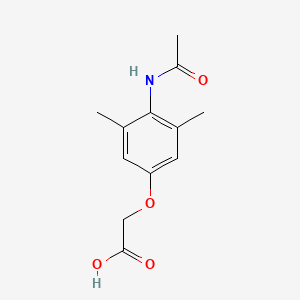
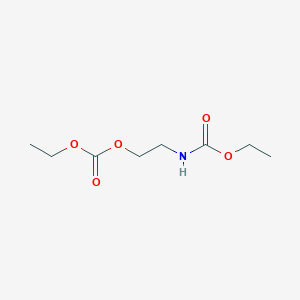
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
